molecular formula C11H8NNaO2S B2923138 Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate CAS No. 1864063-48-8

Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate

Cat. No.: B2923138
CAS No.: 1864063-48-8
M. Wt: 241.24
InChI Key: YKMQJNVPNNTMGJ-UHFFFAOYSA-M
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Description

Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate is a chemical compound with the molecular formula C11H9NO2SNa. It is a sodium salt derivative of 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure is known for its diverse biological activities and is often explored in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-phenyl-1,3-thiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Explored for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals

Comparison with Similar Compounds

  • Sodium 2-(4-fluorophenyl-1,3-thiazol-2-yl)acetate
  • Sodium 2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetate
  • Sodium 2-(4-chlorophenyl-1,3-thiazol-2-yl)acetate

Comparison: Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate is unique due to its specific phenyl substitution on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to its fluorinated or chlorinated analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

IUPAC Name

sodium;2-(4-phenyl-1,3-thiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S.Na/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMQJNVPNNTMGJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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